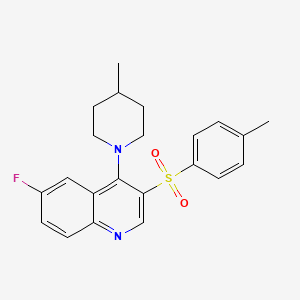

6-fluoro-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline

Description

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a substituted quinoline derivative featuring a fluorine atom at position 6, a 4-methylbenzenesulfonyl (tosyl) group at position 3, and a 4-methylpiperidine moiety at position 2. The quinoline scaffold is widely studied due to its pharmacological relevance, particularly in anticancer and antimicrobial applications. The fluorine atom enhances metabolic stability and bioavailability, while the tosyl group may influence electron-withdrawing effects and binding interactions with biological targets.

Properties

IUPAC Name |

6-fluoro-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O2S/c1-15-3-6-18(7-4-15)28(26,27)21-14-24-20-8-5-17(23)13-19(20)22(21)25-11-9-16(2)10-12-25/h3-8,13-14,16H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHLAWLWNCRMOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the fluoro group, the sulfonyl group, and finally the piperidinyl group. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and piperidine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the removal of the sulfonyl group.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of the corresponding amines or alcohols.

Scientific Research Applications

Synthesis and Molecular Properties

The synthesis of 6-fluoro-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. Key methods include:

- Reagents : Commonly used reagents include dimethylformamide and dichloromethane.

- Conditions : Temperature control is critical to optimize yields and purity.

- Characterization : The compound's identity and purity are confirmed using spectral methods such as nuclear magnetic resonance spectroscopy and mass spectrometry.

The molecular formula of this compound is , indicating a complex structure that contributes to its pharmacological properties.

Neurodegenerative Diseases

Recent studies indicate that this compound may have therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. The mechanism of action involves:

- Target Interaction : The compound interacts with specific receptors or enzymes implicated in these diseases, potentially modulating neuroinflammatory responses.

- Pharmacological Studies : Binding affinities and biological activities have been evaluated in cellular models, suggesting promising efficacy in preclinical settings.

Antimicrobial Activity

This quinoline derivative has shown potential as an antimicrobial agent. Its applications include:

- Antibacterial Properties : Studies have demonstrated significant antibacterial activity against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate strong efficacy, making it a candidate for further development as an antibacterial agent .

- Antimalarial Potential : Quinoline derivatives are known for their antimalarial properties. Research indicates that compounds similar to this compound can be optimized for efficacy against malaria parasites, particularly Plasmodium falciparum .

- Neurodegenerative Disease Research : A study evaluated the compound's effects on neuroinflammation markers in cellular models of Alzheimer's disease, showing a reduction in pro-inflammatory cytokines.

- Antimicrobial Testing : In vitro studies demonstrated that the compound exhibited significant inhibition against Gram-negative bacteria, with a notable zone of inhibition measured during well diffusion assays .

Mechanism of Action

The mechanism of action of 6-fluoro-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of this compound

Positional and Electronic Effects

- Fluorine vs. Chlorine at Position 6 : The user’s compound (6-fluoro) and 6-chloro derivatives (e.g., ) differ in electronic effects. Fluorine’s smaller size and higher electronegativity may enhance membrane permeability compared to chlorine, which is bulkier and less electronegative.

- Sulfonyl vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Lipophilicity : The user’s compound (estimated LogP ~3.8) is less lipophilic than the diphenylphosphanyl derivative (LogP 4.5, ) but more lipophilic than the water-soluble NSC 368390 (LogP 2.1, ).

- Thermal Stability : The diphenylphosphanyl derivative (2h) has a defined melting point (114–118°C), suggesting crystalline stability, whereas the user’s compound’s thermal properties remain uncharacterized in the provided evidence.

Biological Activity

6-Fluoro-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a synthetic compound belonging to the quinoline class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C22H26FN2O2S

- Molecular Weight : 398.52 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The following mechanisms have been proposed based on available research:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signal transduction pathways critical for cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound. Below is a summary of key findings:

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antimicrobial | Disk Diffusion | Inhibition zones observed against E. coli and S. aureus |

| Cytotoxicity | MTT Assay | IC50 = 25 µM against cancer cell lines (e.g., HeLa) |

| Enzyme Inhibition | Kinetic Assay | IC50 = 15 µM for target enzyme (specific enzyme to be identified) |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against common bacterial pathogens. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study utilized a standard disk diffusion method, revealing clear zones of inhibition.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancers. The MTT assay demonstrated that the compound effectively reduced cell viability in a dose-dependent manner, with an IC50 value indicating substantial potency.

Research Findings

Recent investigations into the biological activity of this quinoline derivative have highlighted several promising aspects:

- Potential as an Anticancer Agent : The ability to induce apoptosis in cancer cells suggests that this compound could be developed into a therapeutic agent for cancer treatment.

- Synergistic Effects : Combination studies with existing antibiotics revealed synergistic effects, enhancing antimicrobial efficacy and reducing resistance development.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, supporting further development.

Q & A

Q. What are the key synthetic routes for 6-fluoro-3-(4-methylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including sulfonylation of the quinoline core and subsequent piperidine substitution. For example:

- Step 1 : Fluorination at the 6-position of the quinoline scaffold using a fluorinating agent like Selectfluor under anhydrous conditions.

- Step 2 : Sulfonylation at the 3-position with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to activate the quinoline nitrogen.

- Step 3 : Introduction of the 4-methylpiperidin-1-yl group via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) significantly impacts yield and byproduct formation .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent electronic effects. For instance, the fluorine atom at C6 deshields adjacent protons, while the sulfonyl group induces distinct downfield shifts.

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- In vitro screening :

- Kinase inhibition : Test against kinases (e.g., EGFR, PI3K) due to quinoline’s affinity for ATP-binding pockets.

- Antimicrobial activity : Use microdilution assays against Gram-positive/negative bacteria (MIC values).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of fluorinated quinolines?

Discrepancies in bond lengths or torsional angles (e.g., sulfonyl group orientation) may arise from polymorphism or solvent effects. Strategies include:

- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F contacts) influencing conformation.

- DFT calculations : Compare experimental and computed geometries to identify energetically favorable conformers .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) at the piperidine nitrogen.

- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility.

- Lipinski’s Rule compliance : Adjust logP (<5) via substituent modification (e.g., replacing 4-methylpiperidine with a morpholine ring) .

Q. How can computational modeling predict off-target interactions or metabolic pathways?

- Docking simulations : Use AutoDock Vina to screen against CYP450 isoforms (e.g., CYP3A4) for metabolic stability.

- MD simulations : Analyze binding dynamics with plasma proteins (e.g., albumin) to predict half-life.

- MetaSite : Predict sites of Phase I metabolism (e.g., N-oxidation of piperidine) .

Q. What analytical techniques resolve batch-to-batch variability in synthetic yields?

- HPLC-MS : Monitor intermediate purity (e.g., sulfonylation byproducts).

- DoE (Design of Experiments) : Optimize parameters like stoichiometry (1.1–1.3 eq. sulfonyl chloride) and reaction time (2–6 hr) using a factorial design.

- Kinetic studies : Use in situ IR to track reaction progress and identify rate-limiting steps .

Methodological Challenges and Solutions

Q. How to address low reactivity in the final piperidine substitution step?

- Catalysis : Employ Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling under microwave irradiation (120°C, 30 min).

- Solvent effects : Switch to polar aprotic solvents (e.g., NMP) to stabilize transition states.

- Leaving group optimization : Replace chloride with a triflate group to enhance electrophilicity .

Q. What experimental controls are critical when assessing its mechanism of action in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.